

Application Note: Comprehensive Characterization of 2-Chloro-6-methyl-4-nitroaniline

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Compound of Interest

Compound Name: 2-Chloro-6-methyl-4-nitroaniline

Cat. No.: B1586520

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Introduction

2-Chloro-6-methyl-4-nitroaniline is an important chemical intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.^[1] Its molecular structure, characterized by a substituted benzene ring containing chloro, methyl, nitro, and amino functional groups, presents a unique analytical challenge requiring a multi-faceted approach for unambiguous identification and purity assessment. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, ensuring scientific rigor and data integrity for research and development applications.

The systematic IUPAC name for this compound is **2-chloro-6-methyl-4-nitroaniline**, and it is registered under CAS number 69951-02-6.^{[2][3][4]} The molecular formula is C₇H₇ClN₂O₂, with a corresponding molecular weight of approximately 186.6 g/mol.^{[1][2][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-6-methyl-4-nitroaniline** is presented in Table 1.

Property	Value	Source
Molecular Formula	C7H7ClN2O2	PubChem[2]
Molecular Weight	186.59 g/mol	PubChem[2]
Melting Point	170-175 °C	ChemicalBook[5]
Appearance	Yellow to dark yellow crystalline powder	ChemicalBook[5]
CAS Number	69951-02-6	PubChem[2]

Chromatographic Methods for Purity and Quantification

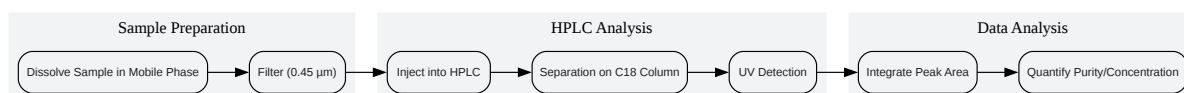
Chromatographic techniques are essential for assessing the purity of **2-Chloro-6-methyl-4-nitroaniline** and for quantifying its presence in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods, each with its own advantages.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for the analysis of moderately polar compounds like **2-Chloro-6-methyl-4-nitroaniline**. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
- Mobile Phase: A gradient of acetonitrile and water is effective. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[6]
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid

- Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 80% B
 - 15-20 min: 80% B
 - 20-22 min: 80% to 30% B
 - 22-25 min: 30% B
- Flow Rate: 1.0 mL/min
- Detection: UV detection at 254 nm and 365 nm.
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.



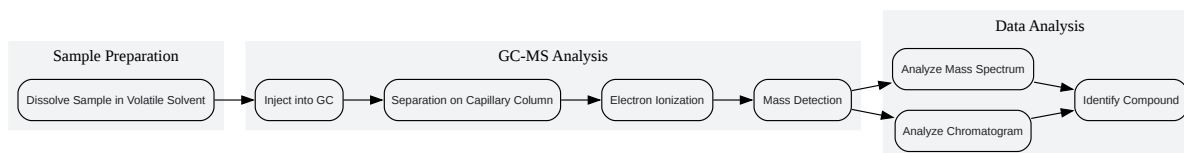
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Caption: HPLC analysis workflow for **2-Chloro-6-methyl-4-nitroaniline**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte. Given the thermal stability of **2-Chloro-6-methyl-4-nitroaniline**, GC is a viable technique.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 min
 - Ramp: 10 °C/min to 280 °C
 - Final hold: 5 min at 280 °C
- Injector: Splitless injection at 250 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: 40-400 amu
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
- Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.



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Caption: GC-MS analysis workflow for **2-Chloro-6-methyl-4-nitroaniline**.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of **2-Chloro-6-methyl-4-nitroaniline**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **2-Chloro-6-methyl-4-nitroaniline** is expected to show characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-Cl bonds.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
- Expected Peaks:
 - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
 - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

- C-H stretching (aliphatic): Peaks around 2850-2960 cm^{-1} for the methyl group.
- C=C stretching (aromatic): Peaks in the region of 1450-1600 cm^{-1} .
- NO₂ stretching: Asymmetric and symmetric stretching bands around 1500-1560 cm^{-1} and 1335-1385 cm^{-1} , respectively.
- C-Cl stretching: A band in the region of 600-800 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
- ¹H NMR Analysis:
 - Expected Chemical Shifts (δ , ppm):
 - Aromatic protons: Signals in the range of 7.0-8.5 ppm. The substitution pattern will lead to a specific splitting pattern.
 - Amine protons (NH₂): A broad singlet that may appear between 4.0 and 6.0 ppm, the position of which is concentration and solvent-dependent.
 - Methyl protons (CH₃): A singlet around 2.0-2.5 ppm.
- ¹³C NMR Analysis:
 - Expected Chemical Shifts (δ , ppm):
 - Aromatic carbons: Signals in the range of 110-160 ppm.
 - Methyl carbon: A signal around 15-25 ppm.

Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of **2-Chloro-6-methyl-4-nitroaniline**.

Technique	Parameter	Expected Value/Observation
HPLC	Retention Time	Dependent on the specific method, but should be a single major peak.
GC-MS	Molecular Ion Peak (m/z)	186/188 (due to ³⁵ Cl and ³⁷ Cl isotopes)
FTIR (cm ⁻¹)	N-H stretch	3300-3500
NO ₂ stretch	1500-1560 (asymmetric), 1335-1385 (symmetric)	
¹ H NMR (ppm)	Aromatic H	7.0-8.5
Amine H	4.0-6.0 (broad)	
Methyl H	2.0-2.5 (singlet)	
¹³ C NMR (ppm)	Aromatic C	110-160
Methyl C	15-25	

Conclusion

The comprehensive characterization of **2-Chloro-6-methyl-4-nitroaniline** requires the application of a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for the unambiguous identification, purity assessment, and quantification of this important chemical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reliable data for research, development, and quality control purposes.

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- To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 2-Chloro-6-methyl-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586520#analytical-methods-for-2-chloro-6-methyl-4-nitroaniline-characterization]

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